1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine ring . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the addition of catalysts like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridazine oxides, while reduction can produce triazolopyridazine hydrides .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with DNA and proteins, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)pyridazine: Another triazolopyridazine derivative with similar structural features but different biological activities.
1,2,4-Triazolo(5,1-b)pyridazine: Known for its unique pharmacological properties and applications in medicinal chemistry.
1,2,4-Triazolo(1,5-c)pyridazine:
Uniqueness
1,2,4-Triazolo(4,3-b)pyridazine, 3,7-diphenyl- stands out due to its specific substitution pattern and the resulting biological activities. Its diphenyl groups contribute to its unique interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
100078-98-6 |
---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3,7-diphenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16-19-20-17(21(16)18-12-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
NODJRTZLUSRLKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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